N-[2-(cyclopenten-1-yl)ethyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide
Description
N-[2-(cyclopenten-1-yl)ethyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclopentenyl group attached to an ethyl chain, which is further connected to a thiadiazole ring substituted with a carboxamide group
Properties
IUPAC Name |
N-[2-(cyclopenten-1-yl)ethyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-8-13-14-11(16-8)10(15)12-7-6-9-4-2-3-5-9/h4H,2-3,5-7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTHWEQJQRDXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C(=O)NCCC2=CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopenten-1-yl)ethyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide typically involves the following steps:
Preparation of the Cyclopentenyl Intermediate: Cyclopentene can be synthesized through the dehydration of cyclopentanol or by the catalytic hydrogenation of cyclopentadiene.
Formation of the Thiadiazole Ring: The thiadiazole ring can be constructed by reacting appropriate hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.
Coupling of the Cyclopentenyl Intermediate with the Thiadiazole Ring: The final step involves coupling the cyclopentenyl intermediate with the thiadiazole ring through an amide bond formation reaction, typically using reagents such as carbodiimides or other coupling agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopenten-1-yl)ethyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(cyclopenten-1-yl)ethyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(cyclopenten-1-yl)ethyl]-1,3,4-thiadiazole-2-carboxamide: Similar structure but lacks the methyl group on the thiadiazole ring.
N-[2-(cyclopenten-1-yl)ethyl]-5-methyl-1,2,4-thiadiazole-3-carboxamide: Similar structure but with a different substitution pattern on the thiadiazole ring.
Uniqueness
N-[2-(cyclopenten-1-yl)ethyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
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